Direct Green

Description

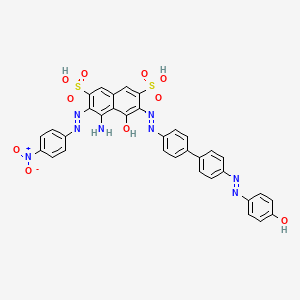

Structure

2D Structure

Properties

CAS No. |

25180-46-5 |

|---|---|

Molecular Formula |

C34H24N8O10S2 |

Molecular Weight |

768.7 |

IUPAC Name |

5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C34H24N8O10S2/c35-31-30-21(17-28(53(47,48)49)32(31)40-38-24-9-13-26(14-10-24)42(45)46)18-29(54(50,51)52)33(34(30)44)41-39-23-7-3-20(4-8-23)19-1-5-22(6-2-19)36-37-25-11-15-27(43)16-12-25/h1-18,43-44H,35H2,(H,47,48,49)(H,50,51,52) |

InChI Key |

STOOUUMSJPLRNI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O |

Origin of Product |

United States |

Environmental Remediation and Degradation of Direct Green Compounds

Adsorption-Based Technologies for Direct Green Removal

Adsorption is a widely utilized physicochemical treatment process for dye removal from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. nih.gov This technology involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development and Characterization of Novel Green Adsorbents for this compound

In recent years, there has been a significant shift towards the development of "green adsorbents" derived from low-cost, renewable, and biodegradable sources. nih.govmdpi.com These materials, which include agricultural by-products, natural polymers, and biomass, offer a sustainable alternative to conventional adsorbents. nih.govnih.govnih.gov For the removal of direct dyes, researchers have investigated various green adsorbents.

One notable example is the use of cationized sawdust (CSD) for the removal of C.I. This compound 26 from aqueous solutions. tandfonline.com Sawdust, an abundant waste product from the wood industry, was chemically modified to introduce positive charges on its surface, enhancing its affinity for anionic dyes like this compound 26. tandfonline.com Other research has explored the potential of materials derived from natural plant gums, such as guar (B607891) gum and xanthan gum, which can be modified to effectively capture dye molecules. mdpi.com Similarly, extracts from plants like Uncaria gambir have been chemically modified to create novel adsorbents for other direct dyes, demonstrating the versatility of these natural resources. usm.myresearchgate.net The primary goal of developing these adsorbents is to find materials that are not only effective but also economically viable and environmentally benign. nih.govmdpi.com

Adsorption isotherms are crucial for describing how a dye interacts with an adsorbent surface and are essential for optimizing the design of adsorption systems. researchgate.netnih.gov These models provide insights into the adsorption capacity and the nature of the adsorbent surface. researchgate.net The two most common isotherm models are the Langmuir and Freundlich models.

Langmuir Isotherm : This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, with no further adsorption once these sites are saturated. researchgate.netnih.gov

Freundlich Isotherm : This empirical model is applied to adsorption on heterogeneous surfaces and assumes multilayer adsorption. researchgate.netchemrxiv.org

In a study on the adsorption of this compound 26 onto cationized sawdust, experimental data were analyzed using several isotherm models. tandfonline.com While the Tempkin and Sips isotherms were found to provide the best fit, the Langmuir and Freundlich models are also widely used for characterization. tandfonline.com For the adsorption of Direct Red 23 on a modified gambir adsorbent, the Langmuir model showed a better fit than the Freundlich model, suggesting a homogeneous distribution of active sites on the adsorbent surface. usm.my Conversely, the removal of Fast Green dye using a modified zinc peroxide adsorbent was better described by the Freundlich isotherm, indicating a multilayer adsorption process on a heterogeneous surface. chemrxiv.org

Interactive Table: Comparison of Isotherm Model Parameters for Direct and Green Dyes

Adsorption kinetics describe the rate of dye uptake by an adsorbent and provide valuable information about the reaction pathways and the mechanism of adsorption. tandfonline.com Two of the most frequently used kinetic models are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model : This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model : This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

For the removal of this compound 26 using cationized sawdust, the adsorption kinetics were best described by the pseudo-second-order model. tandfonline.com This indicates that the rate-limiting step is likely chemical adsorption. tandfonline.com This finding is consistent with studies on other direct dyes, where the pseudo-second-order model also provided a superior fit for the adsorption of Direct Red 23 onto a modified gambir adsorbent. usm.myresearchgate.net Similarly, research on the removal of Malachite Green and Fast Green dyes using various adsorbents found that the process followed pseudo-second-order kinetics. chemrxiv.orgnih.gov

Interactive Table: Kinetic Model Parameters for Direct and Green Dyes

Thermodynamic analysis is essential to determine the feasibility, spontaneity, and nature of the adsorption process. researchgate.net Key thermodynamic parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). youtube.com

Gibbs Free Energy (ΔG°) : A negative value of ΔG° indicates that the adsorption process is spontaneous and feasible. nih.govaip.org

Enthalpy (ΔH°) : A positive ΔH° value suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative value indicates an exothermic process. nih.govyoutube.com

Entropy (ΔS°) : A positive ΔS° value reflects increased randomness at the solid-solution interface during adsorption. nih.gov

Studies on direct dyes have shown that the adsorption process is typically spontaneous. For the adsorption of Direct Red 23 onto a modified gambir adsorbent, the process was found to be both spontaneous and endothermic. usm.myresearchgate.net Similarly, the adsorption of Fast Green dye using neem leaf powder was also determined to be spontaneous and endothermic. researchgate.net The negative ΔG° values confirm the feasibility of using these green adsorbents for dye removal. researchgate.netnih.gov

Interactive Table: Thermodynamic Parameters for Adsorption of Various Dyes

Surface Chemistry and Adsorption Mechanisms of this compound onto Diverse Materials

The effectiveness of an adsorbent is largely determined by its surface chemistry, including its functional groups, surface charge, and porosity. researchgate.net The mechanism of adsorption can involve physical forces (physisorption) or chemical bond formation (chemisorption). researchgate.net For anionic dyes like this compound, electrostatic interaction is a primary mechanism when using adsorbents with positively charged surfaces. tandfonline.com

In the case of cationized sawdust for this compound 26 removal, the modification process introduces cationic functional groups onto the sawdust surface. tandfonline.com This creates a strong electrostatic attraction between the positively charged adsorbent and the anionic sulfonate groups of the dye molecule. tandfonline.com For other green adsorbents, such as those derived from natural gums, the adsorption mechanisms can also include hydrogen bonding and π-π interactions between the dye molecules and the adsorbent's functional groups. mdpi.com The pH of the solution is a critical factor influencing surface charge and, consequently, the adsorption capacity. nih.gov For instance, the adsorption of Malachite Green onto activated carbon from fig leaves was found to increase significantly as the pH increased, which affects the surface charge of the adsorbent and the speciation of the dye. nih.gov

Advanced Oxidation Processes (AOPs) for this compound Decomposition

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to degrade recalcitrant organic pollutants, such as dyes, that are difficult to remove using conventional methods. wikipedia.orgmdpi.com AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). wikipedia.orgfraunhofer.de These radicals have a high oxidation potential and can break down complex organic molecules into simpler, less harmful compounds, and can ultimately lead to complete mineralization into CO₂, water, and inorganic salts. wikipedia.orgresearchgate.net

Various AOPs have been developed, including:

Photocatalysis : This process uses a semiconductor catalyst (e.g., Titanium dioxide (TiO₂), Zinc oxide (ZnO)) and a light source (like UV or solar radiation) to generate hydroxyl radicals. fraunhofer.demdpi.com

Fenton and Photo-Fenton Processes : These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to produce hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). wikipedia.org

Ozonation : This involves using ozone (O₃), often in combination with UV light or H₂O₂, to generate •OH radicals.

While specific studies on the AOP-based degradation of "this compound" are limited, research on other green-colored dyes illustrates the effectiveness of these methods. For example, the photocatalytic degradation of Malachite Green has been successfully demonstrated using biogenic TiO₂ nanoparticles under solar irradiation, achieving 100% degradation after 60 minutes. mdpi.com Similarly, the degradation of Brilliant Green dye has been achieved using a ZnO-CdS/Pd nanocomposite under solar light. The photocatalytic degradation of Naphthol Green B was significantly accelerated by using nanocomposite-coated carbon nanotubes, with the kinetics following a pseudo-first-order model. nih.gov These studies highlight the potential of AOPs as a powerful technology for the complete destruction of this compound compounds in wastewater. fraunhofer.de

Heterogeneous Photocatalytic Degradation of this compound

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, typically a metal oxide, to generate reactive oxygen species upon irradiation with light of a suitable wavelength. This technology has been explored for the degradation of a variety of organic pollutants, including direct dyes.

The efficiency of photocatalytic degradation is highly dependent on the properties of the photocatalyst. Research has focused on designing and synthesizing advanced photocatalytic materials to enhance the degradation of dyes like this compound. An example of such a photocatalyst is terbium-doped lanthanum silicate (B1173343) (Tb-doped La10Si6O27). This material was synthesized using a solution combustion technique, with lanthanum nitrate (B79036) and fumed silica (B1680970) as precursors and terbium nitrate as the dopant qu.edu.qa. The introduction of rare-earth metals like terbium can create defects in the crystal lattice of the host material, which can act as trapping sites for photogenerated charge carriers, thereby reducing electron-hole recombination and enhancing photocatalytic activity.

In a study on the degradation of this compound-23 (DG23), the Tb-doped La10Si6O27 phosphor demonstrated notable photocatalytic activity under UV irradiation qu.edu.qa. The synthesis of such advanced materials represents a key strategy in developing effective photocatalytic systems for the remediation of wastewater containing this compound dyes. While specific studies on other advanced photocatalysts for this compound are limited, research on other dyes suggests that modifications such as coupling with other semiconductors (e.g., SnO2/TiO2) researchgate.net or creating composite materials (e.g., with activated carbon) can also improve degradation efficiency.

The fundamental mechanism of heterogeneous photocatalysis involves the generation of electron-hole pairs (e⁻-h⁺) when a semiconductor photocatalyst absorbs photons with energy greater than its band gap nih.gov. These charge carriers initiate redox reactions on the catalyst surface. The photogenerated holes (h⁺) in the valence band can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). Simultaneously, electrons (e⁻) in the conduction band can reduce adsorbed molecular oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species, including •OH radicals acs.orgnih.gov.

These highly reactive species, particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that can attack the complex aromatic structure of dye molecules like this compound. The degradation process typically involves the breakdown of the chromophoric groups responsible for the color, leading to decolorization, followed by the mineralization of the organic structure into simpler inorganic compounds such as CO₂, H₂O, and mineral acids acs.orgresearchgate.net. Scavenger studies are often employed to identify the primary reactive species involved. For instance, the addition of isopropanol (B130326) (an •OH scavenger), benzoquinone (a •O₂⁻ scavenger), or ammonium (B1175870) oxalate (B1200264) (a h⁺ scavenger) can help elucidate the dominant degradation pathway nih.govmdpi.com. While detailed mechanistic studies specifically for this compound are scarce, the general principles of photocatalysis suggest that hydroxyl radicals and direct oxidation by holes are the key drivers of its degradation researchgate.netnih.gov.

Common photoreactor designs include slurry reactors, where the catalyst is suspended in the contaminated water, and immobilized systems, where the catalyst is coated on a stationary support. Slurry reactors generally offer high surface area for reaction but require a post-treatment step to separate the catalyst. Immobilized systems avoid this issue but can suffer from lower reaction rates due to mass transfer limitations.

Examples of photoreactor designs that have been investigated for azo dye degradation include swirl flow photoreactors and bubble column photoreactors scholaris.cascholaris.caresearchgate.net. A batch reactor setup for dye degradation might consist of a double-jacketed vessel to control the temperature, a magnetic stirrer for mixing, and a lamp (e.g., xenon lamp) as the light source, often with filters to select the desired wavelength range researchgate.net. The optimization of photoreactor design involves considering parameters such as the light source and its intensity, the reactor geometry, and the hydrodynamics of the system to ensure efficient contact between the dye, the photocatalyst, and the photons.

Harnessing solar energy for photocatalysis is an economically and environmentally attractive approach for wastewater treatment. Solar-driven systems utilize natural sunlight as the energy source to activate the photocatalyst, thereby reducing the operational costs associated with artificial light sources. The photocatalytic degradation of various dyes, including malachite green and phenol (B47542) red, has been successfully demonstrated under direct sunlight using green-synthesized ZrO₂ nanoparticles nih.gov.

In a study on the photodegradation of this compound-23, a Tb-doped La10Si6O27 catalyst was activated by UV irradiation qu.edu.qa. While this study used a UV lamp, the development of visible-light-active photocatalysts is a key area of research to better utilize the solar spectrum. Ternary nanocomposites like Cu4O3/ZrO2/TiO2 have shown high efficiency in degrading other textile dyes under midsummer sunlight, indicating the potential for similar systems to be applied to this compound mdpi.com. The effectiveness of solar-driven systems depends on factors such as the geographical location, time of day, weather conditions, and the design of the solar reactor. Research in this area focuses on developing robust and efficient solar photoreactors that can effectively treat large volumes of wastewater containing dyes like this compound.

Electrochemical Oxidation and Fenton-Type Processes for this compound

Electrochemical advanced oxidation processes (EAOPs) and Fenton-type reactions are powerful methods for the degradation of recalcitrant organic pollutants. These processes involve the generation of strong oxidizing species, primarily hydroxyl radicals, to break down complex molecules like this compound dyes.

Electrochemical oxidation can occur through two main mechanisms: direct and indirect oxidation electrochemsci.orgmdpi.com. In direct anodic oxidation, the dye molecule is adsorbed onto the anode surface and is destroyed by direct electron transfer. Indirect oxidation involves the electrochemical generation of reactive species in the bulk solution, such as hypochlorite (B82951) from chloride ions or hydroxyl radicals from water oxidation at the anode surface mdpi.comelectrochemsci.org. The choice of anode material is crucial, with materials like mixed metal oxides (e.g., TiO₂/RuO₂) and boron-doped diamond (BDD) being commonly used due to their high efficiency in generating oxidants electrochemsci.org. While specific studies on the electrochemical oxidation of this compound are limited, research on other direct dyes like Direct Red 81 has demonstrated the feasibility of this technology nih.gov.

Fenton and photo-Fenton processes are another class of AOPs that have been widely studied for dye degradation. The classical Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions mdpi.com. The photo-Fenton process enhances the degradation rate by using UV or visible light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals mdpi.com. Studies on dyes like Brilliant Green have shown that the efficiency of the Fenton process is influenced by parameters such as the concentrations of H₂O₂, Fe²⁺, and the initial pH of the solution nih.gov. While there is a lack of specific research on the application of Fenton-type processes for this compound, the principles suggest it would be an effective treatment method.

The table below summarizes findings from studies on the electrochemical and Fenton-type degradation of various green and direct dyes, which can provide insights into potential treatment conditions for this compound.

| Dye | Treatment Process | Key Findings | Reference |

| C.I. Acid Green 25 | Electrochemical Oxidation | Degradation occurred via a diffusion-controlled process. | electrochemsci.org |

| Brilliant Green | Fenton Oxidation | Dye removal of 98.7% was achieved within 30 minutes under optimized conditions. | nih.gov |

| Malachite Green | Photo-Fenton | The degradation rate increased with increasing concentrations of H₂O₂ and Fe²⁺. | mdpi.com |

| Direct Orange 26 | Photocatalytic Degradation (CoFe₂O₄/Ag₂O) | The presence of Ag₂O significantly improved the photocatalytic degradation efficiency compared to pure CoFe₂O₄. | irost.ir |

Ozonation and Combined AOPs for this compound Effluent Treatment

Ozonation is a well-established AOP that utilizes the strong oxidizing power of ozone (O₃) to degrade organic pollutants. Ozone can react with dye molecules through two primary pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals formed from ozone decomposition in water, a process that is enhanced at higher pH values researchgate.netpolyu.edu.hkresearchgate.netmatec-conferences.org. The direct reaction is more selective, often targeting the chromophoric groups of the dye, leading to rapid decolorization. The indirect pathway, involving the highly reactive and non-selective hydroxyl radical, can lead to more complete mineralization of the dye molecule.

To enhance the efficiency of degradation, ozonation is often combined with other AOPs, such as UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂). These combinations promote the generation of hydroxyl radicals, leading to faster and more complete degradation of pollutants. For instance, the O₃/UV process involves the photolysis of ozone to produce H₂O₂, which then reacts with ozone to generate •OH radicals nih.gov. The combination of pre-ozonation with a subsequent UV/H₂O₂ process has been shown to be effective for the decolorization and mineralization of other direct dyes like C.I. Direct Black 22, achieving over 90% removal of both color and total organic carbon (TOC) nih.gov. Such combined AOPs could offer a promising strategy for the effective treatment of effluents containing this compound dyes.

The table below presents data on the efficiency of ozonation and combined AOPs for the degradation of various dyes, illustrating the potential of these technologies for treating this compound wastewater.

| Dye/Wastewater | Treatment Process | TOC/COD Removal Efficiency | Color Removal Efficiency | Reference |

| Yarn Dyeing Wastewater | Ozonation | 90.78% COD removal | - | matec-conferences.org |

| C.I. Direct Black 22 | Pre-ozonation + UV/H₂O₂ | ~90% TOC removal | >90% | nih.gov |

| Secondary Wastewater Effluent | Ozonation | - | - | nih.gov |

| Secondary Wastewater Effluent | UV/H₂O₂ | - | - | nih.gov |

Bioremediation Approaches for this compound Environmental Contamination

Bioremediation has emerged as an environmentally sound and cost-effective strategy for addressing the contamination of ecosystems by synthetic dyes, including this compound compounds. This approach harnesses the metabolic capabilities of biological organisms—primarily microbes and plants—to break down or sequester these pollutants. The inherent complexity and recalcitrant nature of dyes like this compound, which are designed for stability, make them resistant to conventional wastewater treatment methods. Biological systems, however, offer a diverse arsenal (B13267) of enzymes and metabolic pathways capable of dismantling these complex molecules. The following sections delve into specific bioremediation techniques, focusing on the roles of microbial consortia, enzymatic pathways, and phytoremediation in the context of this compound contamination.

Microbial Degradation of this compound by Bacterial and Fungal Consortia

The use of microbial consortia, which are mixed communities of microorganisms, often proves more effective for dye degradation than the use of single, isolated strains. primescholars.comnih.gov This enhanced efficiency stems from the synergistic interactions and complementary metabolic activities within the consortium, where one organism may partially break down a complex dye molecule, making it more accessible to other members of the community. primescholars.com Both bacteria and fungi, individually and in combination, have demonstrated significant potential for decolorizing and degrading a wide array of synthetic dyes.

Fungi, particularly white-rot fungi, are renowned for their robust ability to degrade complex organic compounds through the secretion of powerful extracellular enzymes. biotechnologia-journal.org Several fungal species have been identified as effective agents for the bioremediation of this compound dyes. A study evaluating seven different fungal strains, including species of Aspergillus and Phanerochaete chrysosporium, reported up to 88% decolorization of a this compound dye within a 72-hour period. aascit.orgresearchgate.net The efficiency of this process is often influenced by the initial dye concentration, with higher decolorization rates typically observed at lower concentrations. aascit.orgnih.gov For instance, research has shown that as the concentration of this compound dye increases, the decolorization efficiency by fungal strains may decrease. aascit.org The yeast Candida sp. VITJASS has also been noted for its capacity to remove 84% of a reactive green dye, indicating the broad potential of fungi in treating dye effluents. researchgate.net

Table 1: Fungal Degradation of Direct Dyes

| Fungal Species/Consortium | Dye Type | Decolorization Efficiency (%) | Time (hours) | Reference |

|---|---|---|---|---|

| Seven Fungal Strains (Consortium) | This compound | Up to 88% | 72 | aascit.org |

| Aspergillus niger | Direct Red | Not specified | Not specified | nih.gov |

| Phanerochaete chrysosporium | Crystal Violet | 62% | 72 | aascit.org |

| Candida sp. VITJASS | Reactive Green | 84% | Not specified | researchgate.net |

Enzymatic Biotransformation Pathways of this compound Compounds

The breakdown of this compound dyes at the molecular level is accomplished through the action of specific enzymes produced by microorganisms. These biocatalysts are central to the bioremediation process, initiating the transformation of complex dye structures into simpler, less harmful substances. nih.gov The primary enzymes involved in the degradation of synthetic dyes, including this compound varieties, are oxidoreductases.

Key enzymes implicated in the biotransformation of this compound and other azo dyes include:

Ligninolytic Enzymes: Produced predominantly by white-rot fungi, this group includes laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). aascit.orgnih.gov Studies have confirmed that laccase and lignin peroxidase play a significant role in the biodegradation of this compound dye. aascit.org Laccases, in particular, are of great interest as they use molecular oxygen as an electron acceptor and can oxidize a wide range of phenolic and non-phenolic compounds. nih.govijplantenviro.com Their oxidative mechanism can break down the dye's chromophore without necessarily forming the toxic aromatic amine intermediates often associated with reductive cleavage. ijplantenviro.com

Azoreductases: These enzymes are crucial for the initial step in the breakdown of azo dyes, as they catalyze the reductive cleavage of the azo bond (-N=N-). nih.govresearchgate.net This reaction breaks the molecule into smaller aromatic amines, which are typically colorless but require further degradation. nih.gov Azoreductases are produced by a wide variety of bacteria and some fungi. nih.gov

Dye-decolorizing Peroxidases (DyPs): This is a family of heme peroxidases that are structurally distinct from other peroxidases and are highly efficient in degrading various types of dyes, including those with anthraquinone (B42736) and azo structures. nih.govmdpi.com

The biotransformation pathway often begins with an enzymatic attack on the dye's chromophore. In the case of fungal degradation via ligninolytic enzymes, this is an oxidative process. biotechnologia-journal.org For many bacterial systems, the initial step is the anaerobic or microaerophilic reduction of the azo bond by azoreductases, leading to decolorization. nih.gov The resulting aromatic amines are then typically mineralized under aerobic conditions through the action of other enzymes like oxygenases, which cleave the aromatic rings. nih.govnih.gov

Table 2: Key Enzymes in Dye Biodegradation

| Enzyme | Enzyme Class | Typical Source | Mechanism of Action | Reference |

|---|---|---|---|---|

| Laccase | Oxidoreductase | White-rot fungi, Plants | Oxidizes phenolic and non-phenolic compounds, breaking down chromophores. | aascit.orgnih.govijplantenviro.com |

| Lignin Peroxidase (LiP) | Oxidoreductase | White-rot fungi | Oxidizes a broad range of aromatic compounds. | aascit.orgresearchgate.net |

| Manganese Peroxidase (MnP) | Oxidoreductase | White-rot fungi | Oxidizes Mn(II) to Mn(III), which then oxidizes phenolic structures. | nih.govnih.gov |

| Azoreductase | Oxidoreductase | Bacteria, Fungi, Yeast | Reductively cleaves the azo bond (-N=N-) to form aromatic amines. | nih.govresearchgate.net |

| Dye-decolorizing Peroxidase (DyP) | Peroxidase | Fungi, Bacteria | Catalyzes the peroxide-dependent oxidation of various dyes. | nih.govmdpi.com |

Phytoremediation Potential for this compound-Contaminated Ecosystems

Phytoremediation is a green technology that utilizes plants and their associated rhizosphere microbes to remove, degrade, or stabilize environmental pollutants. researchgate.netnih.gov This approach is particularly promising for large areas of contaminated soil and water due to its low cost, aesthetic benefits, and minimal environmental disturbance. researchcommons.orgresearchgate.net Several aquatic and terrestrial plants have demonstrated the ability to treat wastewater containing various classes of dyes.

Aquatic macrophytes are especially well-suited for treating contaminated water. mdpi.commdpi.com Studies have shown the effectiveness of plants like water hyacinth (Eichhornia crassipes), duckweed (Lemna minor), Pistia stratiotes (water lettuce), Salvinia adnata, and Hydrilla verticillata in decolorizing dye-laden effluents. mdpi.commdpi.com In one comparative study, Pistia stratiotes was found to be highly efficient, removing 86% of the color from a dyeing effluent. mdpi.com The potential for these plants to treat this compound is inferred from their success with other direct dyes; for example, the aquatic plant Spirodela polyrrhiza has been successfully used to degrade Direct Blue 129, an azo dye structurally related to many this compound compounds. researchgate.net

The mechanisms by which plants remediate dye contamination are multifaceted and include: researchgate.netijcrt.org

Rhizofiltration: The adsorption or absorption of pollutants from water by plant roots.

Phytodegradation: The breakdown of organic pollutants, such as dyes, within plant tissues through metabolic processes, often involving enzymes like laccases, peroxidases, and polyphenol oxidases. ijplantenviro.comijcrt.org

Phytoextraction: The uptake and accumulation of contaminants into the plant's harvestable biomass (roots, stems, and leaves).

Rhizodegradation: The breakdown of pollutants in the soil surrounding the plant roots (the rhizosphere) by microbes that are stimulated by root exudates. ijcrt.org

Research using Leucaena leucocephala (subabul) has demonstrated that plant biomass can effectively adsorb dye from contaminated soil, thereby improving the soil quality to support the growth of other plants like Vigna radiata (green gram). nih.gov This highlights the dual benefit of phytoremediation in both cleaning the environment and restoring ecosystem function.

Table 3: Aquatic Plants with Potential for Dye Phytoremediation

| Plant Species | Common Name | Dye Type Treated | Reported Efficiency/Finding | Reference |

|---|---|---|---|---|

| Pistia stratiotes | Water Lettuce | Dyeing Effluent | 86% color removal | mdpi.com |

| Salvinia adnata | Water Velvet | Dyeing Effluent | Demonstrated phytoremediation potency | mdpi.com |

| Hydrilla verticillata | Waterthyme | Dyeing Effluent | Demonstrated phytoremediation potency | mdpi.com |

| Spirodela polyrrhiza | Giant Duckweed | Direct Blue 129 (Azo Dye) | Effective in degradation | researchgate.net |

| Eichhornia crassipes | Water Hyacinth | Methylene Blue, Methyl Orange | Effective removal by roots | researchgate.net |

Comprehensive Degradation Mechanisms of this compound in Complex Systems

The complete degradation of this compound compounds in complex environmental systems, such as industrial wastewater or contaminated soil, rarely relies on a single process. Instead, it involves an intricate interplay of physical, chemical, and biological mechanisms. This compound dyes, many of which belong to the trisazo class (e.g., this compound 1, C.I. 30280) or are complex mixtures (e.g., this compound B, C.I. 30295), possess stable and complex molecular structures that necessitate a multi-step degradation cascade. emperordye.comworlddyevariety.com

Initial Attack on the Chromophore: The first step in decolorization is the breakdown of the chromophore, the part of the molecule responsible for its color. This can occur through two primary routes:

Reductive Cleavage: In anaerobic or microaerophilic environments, common in sediments or the inner layers of microbial biofilms, enzymes like azoreductases cleave the azo bonds (–N=N–). nih.govnih.gov This breaks the large dye molecule into smaller, colorless, but potentially carcinogenic, aromatic amines. nih.gov

Oxidative Cleavage: In aerobic environments, extracellular fungal enzymes such as laccases and peroxidases can directly attack the aromatic rings and other parts of the dye molecule through an oxidative mechanism. biotechnologia-journal.orgaascit.org This pathway can be advantageous as it may avoid the formation of toxic amine intermediates. ijplantenviro.com

Degradation of Intermediates: The aromatic amines and other intermediate compounds resulting from the initial cleavage are subsequently degraded, typically under aerobic conditions. Microorganisms utilize enzymes like oxygenases to open the aromatic rings, breaking them down into aliphatic acids.

Mineralization: These simpler organic acids then enter central metabolic pathways of the microorganisms, where they are ultimately converted into benign end-products such as carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., SO₄²⁻, NO₃⁻). mdpi.com

In complex systems, microbial consortia are key to facilitating this entire sequence. Different microbial species may specialize in different steps of the degradation pathway. For example, anaerobic bacteria might perform the initial reductive decolorization, while aerobic bacteria degrade the resulting amines. nih.gov Fungi may contribute by secreting powerful oxidative enzymes that can tackle the parent dye molecule directly. mdpi.com

Spectroscopic Characterization and Analytical Methods for Direct Green

Vibrational Spectroscopy for Structural Elucidation of Direct Green (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of dyes based on their characteristic molecular vibrations. These two techniques are complementary and their combined use can offer a more complete structural analysis.

FTIR Spectroscopy is widely used for the qualitative analysis of organic compounds due to its extensive databases. jasco-global.com It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending of chemical bonds. For this compound dyes, FTIR can identify key functional groups present in the molecule, such as azo groups (-N=N-), sulfonic acid groups (-SO₃H), aromatic rings, and amine groups (-NH₂). This information is fundamental to confirming the dye's chemical class and structure.

Raman Spectroscopy involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules. Raman is particularly effective for analyzing inorganic components and symmetric non-polar bonds, which may be weak or absent in FTIR spectra. jasco-global.com In the context of this compound dyes, especially those that are metal-complex dyes like copper phthalocyanines, Raman spectroscopy can be highly effective. jasco-global.com The resonance Raman effect, in particular, can selectively enhance the vibrational signals of the chromophore (the colored part of the dye molecule), providing specific information about the dye even when it is present in low concentrations on a substrate. jasco-global.com

A combined analysis using both techniques allows for a comprehensive characterization. For instance, in analyzing a green dyed textile, Raman spectroscopy might identify the specific dye molecule, such as a phthalocyanine (B1677752) complex, while FTIR could simultaneously identify the substrate material, such as the C-O-C bonds characteristic of cellulose (B213188) in cotton fibers. jasco-global.com

| Technique | Principle | Information Obtained | Example Application for Green Dyes |

|---|---|---|---|

| FTIR Spectroscopy | Measures absorption of infrared radiation, exciting molecular vibrations. | Identifies organic functional groups (e.g., azo, sulfonic acid, aromatic rings). | Characterization of the organic structure of the dye; identification of the fiber material (e.g., cellulose). jasco-global.com |

| Raman Spectroscopy | Measures inelastically scattered light from a laser source, corresponding to vibrational modes. | Identifies inorganic components, symmetric bonds, and chromophore structure (via resonance Raman). | Identification of metal-complex dyes like copper phthalocyanine. jasco-global.com |

UV-Visible Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) in this compound Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing colored compounds like this compound dyes. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.

UV-Visible Absorption Spectroscopy , typically performed on dye solutions, provides a characteristic spectrum with one or more absorption maxima (λmax). The position of λmax is indicative of the dye's color and electronic structure, while the intensity of the absorption is proportional to the dye's concentration, following the Beer-Lambert law. This makes UV-Vis spectroscopy a primary tool for the quantitative analysis of dyes in solution. The electronic transitions observed are often π-π* and n-π* transitions within the chromophoric systems of the dye molecule. universallab.org

Diffuse Reflectance Spectroscopy (DRS) is an adaptation of UV-Vis spectroscopy designed for the analysis of solid, opaque, or powdered samples, such as dyed textiles or dye powders. universallab.org Instead of measuring transmitted light, DRS measures the light that is diffusely reflected from the sample's surface. universallab.org When light strikes a solid sample, it can be specularly reflected, absorbed, or scattered. DRS collects the scattered light using an integrating sphere, and the resulting spectrum is often presented in terms of reflectance (R) or transformed using the Kubelka-Munk function, F(R), which relates the reflectance to the absorption coefficient of the material. dntb.gov.ua This allows for the non-destructive analysis of the electronic properties of the dye directly on its substrate. dntb.gov.ua DRS is used to study the light absorption properties, coordination state, and symmetry of transition metal ions in dye complexes on surfaces. universallab.org For materials like photocatalysts, DRS can reveal enhanced light absorption capabilities, a principle that is analogous to its use in characterizing the color and light-fastness properties of dyes. mdpi.com

| Technique | Sample Type | Principle | Key Information |

|---|---|---|---|

| UV-Vis Absorption Spectroscopy | Solutions | Measures light transmitted through a sample to determine absorbance. | Quantitative concentration (Beer-Lambert Law), λmax, electronic transitions (π-π, n-π). universallab.org |

| Diffuse Reflectance Spectroscopy (DRS) | Solids, powders, opaque materials | Measures light diffusely scattered from a sample surface. | Non-destructive analysis of color on substrate, band gap energy, coordination environment of metal ions. universallab.orgdntb.gov.ua |

Mass Spectrometry Techniques for this compound and Its Metabolites (e.g., Direct Injection Mass Spectrometry, DESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the precise identification of compounds and the structural elucidation of their metabolites.

Direct Injection Mass Spectrometry involves introducing a liquid sample directly into the mass spectrometer's ion source without prior chromatographic separation. When coupled with tandem mass spectrometry (MS/MS), this method can be very fast and sensitive. researchgate.net This approach is particularly aligned with green analytical chemistry as it minimizes solvent use and sample handling. researchgate.net

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal to no sample preparation. nih.govyoutube.com In DESI, a charged solvent spray is directed onto the sample surface. The impact of the droplets desorbs and ionizes analytes, which are then drawn into the mass spectrometer. youtube.com This technique is exceptionally useful for analyzing dyes directly on a textile fiber or for imaging the spatial distribution of a parent dye and its metabolites in a biological tissue section. youtube.com

Direct Analysis in Real Time (DART-MS) is another ambient ionization method that has emerged as a rapid and sensitive technique for dye detection. mtsu.edu It uses a heated stream of inert gas (like helium or nitrogen) to desorb and ionize analytes from a surface. DART-MS is advantageous because it avoids the laborious and time-consuming solvent extraction steps traditionally required for dye analysis. mtsu.edu

These direct MS techniques are crucial for metabolic studies of this compound dyes. When a dye is metabolized, its structure is altered, leading to different molecular weights. MS can detect the original dye molecule as a precursor ion and then fragment it to produce a characteristic pattern of product ions (MS/MS). By comparing the mass spectra of the metabolites to the parent dye, the structural changes (e.g., cleavage of an azo bond) can be deduced. High-resolution mass spectrometers, such as Orbitrap or FT-ICR-MS, provide highly accurate mass measurements, which aids in determining the elemental composition of the dye and its metabolites. nih.gov

X-ray Diffraction (XRD) and Electron Microscopy for this compound-Related Materials

While vibrational and electronic spectroscopies probe the molecular structure of this compound, X-ray diffraction and electron microscopy provide information on the long-range order and micromorphology of dye-related materials.

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. When a beam of X-rays interacts with a crystalline sample, it diffracts in specific directions according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the material's crystal lattice. For this compound, XRD can be used to analyze the dye in its solid powder form to identify its crystal phase and degree of crystallinity. mdpi.com In the context of dyed materials, XRD can be used to assess whether the application of the dye has altered the crystalline structure of the substrate, for example, the cellulose fibers in cotton. Advanced techniques like 3D XRD microscopy can even provide non-destructive mapping of crystal orientation and strain within materials. mdpi.com

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), uses electron beams to generate high-resolution images of a sample's surface or internal structure.

SEM scans a focused electron beam over a surface to create an image. It provides information on the surface topography and morphology. mdpi.comuc.edu For a this compound-dyed fabric, SEM could be used to visualize how the dye particles are distributed on the fiber surfaces and whether they form aggregates.

TEM passes a beam of electrons through an ultrathin sample to form an image. uc.edu It offers much higher resolution than SEM and can be used to view the internal structure of materials. When combined with electron diffraction—a technique analogous to XRD but using electrons—TEM can be used to determine the crystal structure of extremely small areas, such as individual nanocrystals of a dye. uc.eduiit.it High-resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline materials. researchgate.net

Together, XRD and electron microscopy offer a multi-scale view of dye-related materials, from the atomic arrangement within a crystal (XRD, HRTEM) to the micrometer-scale surface morphology (SEM). iit.itresearchgate.net

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, degree of crystallinity. mdpi.commdpi.com | Determines the solid-state structure of the dye powder; analyzes the effect of dyeing on the substrate's crystallinity. |

| Scanning Electron Microscopy (SEM) | Surface topography and morphology. mdpi.com | Visualizes the distribution and aggregation of dye particles on a fiber surface. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystal structure of nano-sized domains (via electron diffraction). uc.eduiit.it | Provides high-resolution imaging of dye particles; determines the crystal structure of nanocrystals. |

Integration of Green Analytical Chemistry Principles in this compound Research

Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices, aiming to make them safer and more environmentally benign. researchgate.netmdpi.com The goal is to minimize the consumption of hazardous reagents and energy, reduce waste generation, and enhance operator safety without compromising analytical performance. researchgate.netrsc.org

The twelve principles of GAC provide a framework for developing sustainable analytical methods. researchgate.netmdpi.com Key principles relevant to the analysis of this compound dyes include:

Selection of direct analytical techniques to avoid or minimize sample pretreatment, which is often the most polluting step. researchgate.netresearchgate.net

Miniaturization of methods and instruments to reduce sample and reagent volumes. researchgate.net

Avoidance of derivatization steps. researchgate.net

Reduction of energy consumption by using faster methods or instruments that operate at ambient conditions. mdpi.com

Use of safer solvents and reagents , replacing toxic organic solvents with alternatives like water or supercritical fluids where possible. mdpi.comrsc.org

Prevention of waste rather than treating it after it has been created. mdpi.com

Many of the modern techniques discussed for this compound analysis align well with GAC principles.

Direct analysis methods like DESI-MS, DART-MS, and DRS eliminate the need for sample extraction and dissolution, thereby drastically reducing solvent use and waste. youtube.commtsu.edu

Vibrational spectroscopy (FTIR/Raman) is non-destructive and typically requires no sample preparation, making it an inherently green technique. jasco-global.com

The move towards direct injection chromatography reduces sample handling and the consumption of solvents associated with extraction procedures. researchgate.net

The development of new materials using green chemistry principles, such as synthesizing a Metal-Organic Framework (MOF) via solvent-free mechanochemistry using a naturally-derived linker, exemplifies a holistic green approach from synthesis to analysis. iit.it

By consciously selecting and developing analytical methods that adhere to GAC principles, researchers can accurately characterize this compound dyes and their environmental fate while minimizing the ecological footprint of their work.

Advanced Applications and Interdisciplinary Research of Direct Green

Direct Green in Advanced Material Science and Functionalization

The functional groups inherent to this compound dyes, such as C.I. This compound 6, make them intriguing candidates for the development of advanced materials. Their sulfonic acid groups allow for strong interactions with various surfaces and matrices, while the extensive conjugated system of the trisazo structure offers unique electronic and optical properties.

Researchers are exploring the use of these dyes in several areas of material science:

Nanomaterial Functionalization: this compound dyes can be used to modify the surface of nanomaterials. For instance, studies have noted that this compound 6 can be localized within multi-walled carbon nanotubes and can form complexes with metal ions like copper. evitachem.comcymitquimica.com This suggests potential applications in creating functionalized nanoparticles for targeted delivery, sensing, or catalytic purposes. The sulfonate groups can act as anchoring points to bind the dye to metal oxide surfaces or other positively charged nanostructures.

Composite Materials: The integration of this compound dyes into polymer matrices can create new composite materials with enhanced properties. The dye can act as a functional filler, imparting color, UV absorption capabilities, or other specific functionalities. Research into green-synthesized nanoparticles for applications like dye degradation and metal toxicity reduction highlights the broader trend of combining organic molecules with nanostructures to create advanced functional materials. nih.gov

Catalyst Supports: The structure of this compound allows it to be immobilized on supports, such as an eggshell membrane, to create novel catalysts. nih.gov While this specific example used silver nanoparticles, the principle of using a dye-functionalized membrane as a support for catalytic particles is applicable. The dye's structure can help in stabilizing the nanoparticles and facilitating mass transfer, which is crucial for efficient catalysis. nih.gov

The ability to tune the properties of materials by incorporating dyes like this compound opens up possibilities for creating bespoke materials for specialized applications, from environmental remediation to electronics.

Novel Applications of this compound in Non-Textile Industries

While originally designed for textiles, the properties of this compound dyes have led to their adoption and investigation in a variety of non-textile sectors.

Established Non-Textile Uses: this compound 6 has long been used for coloring substrates other than fabric. Its good affinity for cellulose (B213188) makes it suitable for the paper and regenerated cellulose film industries. emperordye.comworlddyevariety.com It is also utilized in the coloration of leather and soaps and in the manufacturing of color lake pigments, where the soluble dye is converted into an insoluble pigment. emperordye.comworlddyevariety.com

Research and Emerging Applications: The scientific community frequently uses this compound dyes as model compounds in environmental research and is exploring their potential in new technological applications.

Environmental Remediation Research: Due to its common presence in industrial effluents, this compound 6 is often used as a model anionic dye to test the efficacy of new wastewater treatment technologies. evitachem.com This includes studying its removal from water via adsorption on novel materials, such as composites made from fly ash and chitosan, or magnetic gel composites. researchgate.net

Photocatalysis: The degradation of dyes like this compound is a key application area for photocatalysis, an advanced oxidation process. nih.gov Research has demonstrated the photocatalytic decomposition of green dye pollutants using nanocomposites, where the dye is broken down into simpler, colorless compounds under UV light. nih.gov The mechanism often involves the generation of highly reactive species like hydroxyl radicals that attack the dye molecule. mdpi.com

Electrochemical Sensors: There is growing interest in developing low-cost electrochemical sensors for detecting various organic molecules. While specific sensors for this compound are not widely commercialized, the fundamental principles are well-established for other dyes. mdpi.com The electroactive nature of the azo bonds means that dyes like this compound could potentially be detected using modified electrodes, offering a route for real-time environmental monitoring. scribd.comresearchgate.netazosensors.com

Dye-Sensitized Solar Cells (DSSCs): DSSCs are a type of low-cost solar cell that uses a photosensitizer to absorb light. wikipedia.org While high-efficiency cells often rely on expensive ruthenium-based dyes, research is active in exploring cheaper, effective organic and natural dyes. mdpi.comresearchgate.netmdpi.com An organic dye like this compound, with its strong light absorption properties, fits the general profile of a candidate sensitizer, although its performance and stability would require specific investigation. mdpi.com

| Application Area | Description of Use | Key Research Findings/Relevance | Reference |

|---|---|---|---|

| Paper & Pulp Industry | Coloration of paper and regenerated cellulose films. | Established industrial use due to high affinity for cellulosic materials. | emperordye.comworlddyevariety.com |

| Leather & Soap Manufacturing | Used as a colorant for leather goods and in soap production. | Demonstrates versatility in coloring different types of substrates. | worlddyevariety.com |

| Pigment Manufacturing | Conversion of the soluble dye into an insoluble pigment for use in paints and inks. | An important chemical process that expands the dye's application range. | emperordye.com |

| Environmental Research | Used as a model pollutant to test the effectiveness of new wastewater treatment methods. | Adsorption efficiency of over 97% demonstrated on novel magnetic gel composites. | evitachem.comresearchgate.net |

| Photocatalysis | Serves as a target compound for degradation by novel photocatalysts (e.g., ZnO, TiO2). | Complete decomposition of similar green dyes has been achieved, converting them into colorless byproducts. | nih.govnih.gov |

| Electrochemical Sensors (Potential) | The azo groups are electrochemically active, making them potentially detectable for environmental monitoring. | General methods for dye sensing with modified electrodes are well-developed, suggesting feasibility. | mdpi.com |

| Dye-Sensitized Solar Cells (Potential) | The dye's chromophore could act as a photosensitizer to absorb light and generate an electric current. | Organic dyes are actively researched as low-cost alternatives to metal-based dyes in DSSCs. | mdpi.comresearchgate.net |

Sustainable Chemistry and Engineering Principles Applied to this compound

The significant environmental impacts associated with this compound and other azo dyes necessitate the application of sustainable chemistry and engineering principles to reinvent their lifecycle. The goal is to design processes that are safer, more efficient, and less harmful to the environment.

Principle 1: Prevention: This principle states it is better to prevent waste than to treat it after it has been created. The traditional synthesis of H-acid, with its E-Factor of 50, is a clear violation of this principle. mdpi.com A green chemistry approach would focus on developing new synthetic routes that avoid such massive waste generation from the outset. Continuous production processes for azo dyes, for instance, have been shown to reduce water consumption by 39-42% and significantly lower the plant footprint compared to batch processes. emperordye.com

Principle 3: Design Less Hazardous Chemical Syntheses: The traditional synthesis of this compound involves multiple steps with hazardous intermediates. worlddyevariety.com Research into creating direct dyes from non-carcinogenic amines is a direct application of this principle, aiming to build safer molecules from the ground up. mdpi.com

Principle 5: Safer Solvents and Auxiliaries: Azo dye synthesis often uses harsh acids and alkalis. nih.gov Greener approaches involve using benign solvents like water or developing solvent-free methods, such as grinding techniques, which can proceed at room temperature and simplify product isolation. acs.orgresearchgate.net The use of recyclable solid acid catalysts or biodegradable polysaccharides like alginic acid instead of strong mineral acids for diazotization represents a significant step forward. nih.gov

Principle 9: Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled. The development of reusable magnetic nanoparticles or mesoporous manganese oxide catalysts for azo dye synthesis is an active area of research that aligns with this principle. researchgate.netrsc.org These catalysts can improve reaction efficiency and be easily recovered from the reaction mixture, minimizing waste.

Principle 10: Design for Degradation: this compound dyes are designed for stability, which makes them persistent environmental pollutants. gsconlinepress.com A key challenge for sustainable chemistry is to design new dyes that perform well during their service life but can be readily degraded into non-toxic constituents at their end-of-life. This involves avoiding structural features that lead to the formation of hazardous aromatic amines and incorporating functional groups that are susceptible to microbial degradation. nih.govijcmas.commdpi.com

Principle 12: Inherently Safer Chemistry for Accident Prevention: Reducing the use of high temperatures, strong acids, and toxic chemicals not only prevents pollution but also reduces the risk of accidents for chemical plant workers. nih.gov Adopting biotechnological production methods, where microbes produce colorants at ambient temperature and neutral pH, is a long-term goal that embodies this principle. nih.gov

| Green Chemistry Principle | Traditional Process Issue | Sustainable Alternative/Approach | Reference |

|---|---|---|---|

| Waste Prevention | High E-Factor (~50) in H-acid synthesis; large volumes of wastewater. | Develop high-yield, atom-economical synthetic routes; implement continuous flow reactors. | emperordye.commdpi.com |

| Atom Economy | Multi-step syntheses with numerous byproducts. | Design catalytic routes that incorporate more of the starting materials into the final product. | researchgate.net |

| Less Hazardous Synthesis | Use of toxic naphthalene-based intermediates and potentially carcinogenic amines. | Synthesize dyes from safer, non-carcinogenic building blocks. | mdpi.com |

| Safer Solvents & Auxiliaries | Use of strong mineral acids (H₂SO₄, HCl) and alkalis. | Use of water as a solvent, solid acid catalysts, or biodegradable alternatives like alginic acid. | nih.govresearchgate.net |

| Use of Catalysis | Reliance on stoichiometric reagents, leading to high waste. | Employ recyclable catalysts (e.g., magnetic nanoparticles) to improve efficiency and reduce waste. | researchgate.netrsc.org |

| Design for Degradation | Dyes are highly stable and persistent; can form toxic aromatic amines. | Incorporate biodegradable linkages into the dye structure; avoid precursors that lead to toxic amines. | gsconlinepress.comnih.gov |

| Use of Renewable Feedstocks | Petroleum-based starting materials. | Explore biocatalytic methods to produce dye precursors from renewable biomass. | chemrxiv.org |

Challenges and Future Directions in Direct Green Research

Development of Next-Generation Eco-Friendly Direct Green Analogues

The primary challenge in developing eco-friendly alternatives to traditional this compound dyes lies in creating compounds that retain the desired coloristic properties while exhibiting improved environmental profiles. The focus is on designing and synthesizing new dye molecules that are less toxic and more readily biodegradable.

Research Findings:

Biodegradability by Design: A key strategy involves incorporating features into the dye's molecular structure that are susceptible to microbial attack, facilitating faster degradation. This can include introducing ester or amide linkages that can be cleaved by common environmental microorganisms.

Natural Dye Scaffolds: Research is exploring the use of natural chromophores as a basis for new semi-synthetic dyes. While natural dyes often have limitations in terms of color range and fastness, they provide a biodegradable and non-toxic starting point. mdpi.com For instance, modifying the structure of plant-based dyes can enhance their affinity for fibers and improve their color characteristics. mdpi.com

Reducing Toxicity: The toxicity of many azo dyes, a class to which many this compound dyes belong, is often linked to the formation of carcinogenic aromatic amines upon reductive cleavage of the azo bond (–N=N–). mdpi.com Future designs aim to use non-carcinogenic amine precursors in dye synthesis.

Sustainable Sourcing: The principles of green chemistry are being applied to the entire lifecycle of the dye, starting with the raw materials. habitatpoint.com This includes using renewable feedstocks and developing more energy-efficient synthesis processes. pvcase.com The goal is to create products with a minimal environmental footprint from creation to disposal. capicua.commdpi.com

| Design for Degradation | Incorporating chemical structures that are more easily broken down by microorganisms in the environment. mdpi.com | Lower persistence and bioaccumulation potential. |

Predictive Modeling and Simulation of this compound Environmental Behavior

Computational modeling and simulation are becoming indispensable tools for predicting the environmental fate and toxicity of dye molecules before they are synthesized. These models can significantly reduce the time and cost associated with experimental testing.

Research Findings:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological or environmental activity. For this compound analogues, QSAR can predict properties like toxicity, biodegradability, and bioaccumulation potential based on molecular descriptors.

Photocatalytic Degradation Modeling: Researchers use models like the Response Surface Methodology (RSM) to optimize the conditions for the photocatalytic degradation of dyes. mdpi.com For instance, a study on the degradation of Direct Blue 15, a diazo dye, used a quadratic model to predict the percentage of dye removal based on initial concentration, catalyst loading, and light intensity, achieving a high degree of accuracy (R² = 0.987). mdpi.com

Molecular Docking: This technique simulates the interaction between a dye molecule and a biological target, such as an enzyme. It can be used to predict the potential for a this compound analogue to inhibit key microbial enzymes, thus indicating its potential toxicity to wastewater treatment organisms.

Environmental Fate Models: These models simulate the transport and transformation of chemicals in different environmental compartments (water, soil, air). For this compound, these models can predict its persistence and potential for long-range transport.

Table 2: Predictive Models in Dye Research

| Model Type | Application in this compound Research | Key Parameters |

|---|---|---|

| Response Surface Methodology (RSM) | Optimizing degradation processes by studying the effects of multiple variables. mdpi.com | Initial dye concentration, pH, catalyst dose, temperature. mdpi.comeeer.org |

| Artificial Neural Networks (ANN) | Predicting degradation efficiency and optimizing experimental conditions. eeer.org | Input variables such as pH, dye concentration, and catalyst amount. |

| Deep Neural Networks (DNN) | Predicting dye exhaustion behavior during the dyeing process to improve efficiency. researchgate.net | Dyeing conditions, color difference, and dyeing uniformity. researchgate.net |

Scaling Up Remediation Technologies for Industrial this compound Wastewater

While many effective lab-scale technologies exist for treating dye-laden wastewater, scaling them up to an industrial level presents significant engineering and economic challenges. The focus is on developing robust, cost-effective, and efficient large-scale treatment systems.

Research Findings:

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and Fenton/photo-Fenton processes, are highly effective at degrading recalcitrant dye molecules. mdpi.com The challenge lies in the cost of reagents and energy consumption at an industrial scale. Pilot-scale studies have shown that combining AOPs with biological treatments can be a cost-effective approach, with the AOP acting as a pre-treatment to enhance biodegradability. mdpi.com

Bioremediation: Using microorganisms to break down dyes is an environmentally friendly and potentially low-cost method. emew.com Technologies like microbial fuel cells (MFCs) and microbial electrolysis cells (MECs) are being developed to simultaneously treat wastewater and generate energy. greener-h2020.eu The scaling-up of these bio-electrochemical systems is a key area of current research. greener-h2020.eu Phycoremediation, which uses algae for dye removal, is also a promising green technology. greener-h2020.eu

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can effectively remove dyes from wastewater. mdpi.com However, membrane fouling and the disposal of the concentrated dye stream are major hurdles. Research is focused on developing fouling-resistant membranes and integrating membrane processes with destructive technologies like AOPs.

Hybrid Systems: Combining different treatment technologies is often the most effective approach for industrial wastewater. mdpi.com For example, a system might involve coagulation-flocculation to remove suspended solids, followed by an AOP to break down the dye, and finally a biological treatment step to polish the effluent.

Table 3: Comparison of Scaled-Up Remediation Technologies

| Technology | Advantages | Challenges in Scaling Up |

|---|---|---|

| Advanced Oxidation Processes (AOPs) | High efficiency in degrading complex molecules. mdpi.com | High operational costs (energy, chemical reagents). mdpi.com |

| Bioremediation | Environmentally friendly, low operational cost. emew.com | Slow reaction rates, sensitivity to toxic co-pollutants. |

| Membrane Filtration | High removal efficiency, produces high-quality effluent. mdpi.com | Membrane fouling, management of concentrate, high energy consumption. mdpi.com |

| Phycoremediation | Sustainable, potential for biomass valorization. greener-h2020.eu | Large land area required, sensitivity to environmental conditions. |

Integration of Artificial Intelligence and Machine Learning in this compound Studies

Artificial intelligence (AI) and machine learning (ML) are revolutionizing research into textile dyes by enabling the rapid analysis of large datasets and the prediction of complex phenomena. nih.gov

Research Findings:

Predicting Dye Properties: ML algorithms can be trained on existing data to predict the properties of new dye molecules, such as their color, fastness, and toxicity. This accelerates the discovery of new, eco-friendly this compound analogues.

Optimizing Dyeing Processes: ML models can predict the final color of a fabric from its wet state, which is a significant challenge in the textile industry. ncsu.eduglobaltextiletimes.comfibre2fashion.com A study demonstrated that a neural network could predict the dry color with a very low error rate, potentially reducing the waste generated from color-matching errors. ncsu.eduglobaltextiletimes.com This can lead to a higher "right first time" rate, saving energy and materials. researchgate.net

Controlling Degradation Processes: AI can be used to control and optimize wastewater treatment processes in real-time. eeer.org For example, an AI system could adjust the dosage of chemical reagents in an AOP based on sensor readings of the incoming wastewater's dye concentration, improving efficiency and reducing costs. nih.gov

Data-Driven Discovery: ML can identify patterns and relationships in large datasets from experiments and simulations that may not be apparent to human researchers, leading to new insights into the mechanisms of dye degradation and toxicity. nih.gov

Table 4: Applications of AI/ML in Dye Research

| Application Area | AI/ML Technique | Outcome | Reference |

|---|---|---|---|

| Color Prediction | Neural Networks | More accurate prediction of final dry color from wet fabric, reducing waste. | ncsu.eduglobaltextiletimes.comfibre2fashion.com |

| Degradation Modeling | Artificial Neural Networks (ANN), Box-Behnken Design (BBD) | Prediction of photodegradation efficiency and optimization of process parameters. | eeer.org |

| Process Optimization | Deep Neural Networks (DNN) | Prediction of optimal dye exhaustion behavior to improve the "right first time" rate. | researchgate.net |

Policy Implications and Regulatory Frameworks for Sustainable this compound Chemistry

Effective policy and regulatory frameworks are crucial for driving the chemical industry towards more sustainable practices. sustainability-directory.com These frameworks can create market incentives for the development and adoption of greener technologies. sustainability-directory.comchemistryforsustainability.org

Key Policy Areas:

Chemical Regulations: Regulations like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) require manufacturers and importers to provide data on the safety of their chemicals and to find safer alternatives for substances of very high concern. chemistryforsustainability.org Such regulations push for the substitution of hazardous dyes with safer alternatives. sustainability-directory.com

Economic Incentives: Governments can offer tax credits, grants, and other financial incentives for research and development in green chemistry. sustainability-directory.com Procurement policies that give preference to products made with sustainable chemicals can also create a powerful market pull. chemistryforsustainability.org

Pollution Prevention Acts: Laws like the Clean Air Act and Clean Water Act in the United States set limits on the discharge of pollutants, indirectly encouraging industries to adopt cleaner production processes and less harmful chemicals. solubilityofthings.com

International Agreements: Global agreements on chemical safety and environmental protection can harmonize regulations and promote the adoption of green chemistry principles worldwide. solubilityofthings.com

Sustainable Chemistry Legislation: The passage of acts like the Sustainable Chemistry Research and Development Act in the U.S. signals a government-wide commitment to supporting sustainable chemistry through coordinated research and development efforts. issues.org

The future of this compound and other synthetic dyes will be shaped by a multi-faceted approach that integrates innovations in chemistry, engineering, data science, and policy. The challenges are significant, but the ongoing research and evolving regulatory landscape provide a clear roadmap towards a more sustainable future for the chemical industry.

Q & A

Basic: What are the key chemical properties of Direct Green that influence its application in sustainable chemistry experiments?

Answer: this compound's applicability in sustainable chemistry hinges on properties such as solubility in eco-friendly solvents (e.g., water-based systems), stability under varying pH conditions, and its catalytic or reactive behavior in green synthesis pathways. For methodological validation, researchers should employ spectroscopic analysis (e.g., FTIR, NMR) to confirm structural integrity and UV-Vis spectroscopy to monitor degradation kinetics. Experimental design should prioritize atom economy (minimizing waste) and safer solvents, aligning with green chemistry principles .

Advanced: How can researchers optimize the synthesis of this compound derivatives to enhance atom economy while maintaining functional efficacy?

Answer: Optimization requires a multi-step approach:

-

DOE (Design of Experiments): Use factorial designs to test variables like temperature, solvent type (preferring water or ionic liquids), and catalyst loading.

-

Analytical Validation: Quantify atom economy via the formula:

-

Trade-off Analysis: Employ PLS-SEM (Partial Least Squares Structural Equation Modeling) to resolve contradictions between reaction efficiency and environmental impact metrics .

Basic: What methodological frameworks are suitable for assessing the environmental impact of this compound in lab-scale applications?

Answer: Life Cycle Assessment (LCA) frameworks are foundational, focusing on:

- Inventory Analysis: Track resource inputs (e.g., energy, raw materials) and outputs (e.g., waste, emissions).

- Impact Categories: Use ISO 14040-compliant software (e.g., SimaPro) to quantify toxicity, eutrophication, and carbon footprint.

- Critical Review: Validate results against green chemistry principles, particularly "prevention of waste" and "renewable feedstock" .

Advanced: How can researchers address contradictions in data on this compound’s catalytic efficiency across different experimental conditions?

Answer: Contradictions often arise from unobserved variables (e.g., trace impurities, humidity). Methodological solutions include:

- Robustness Testing: Replicate experiments under controlled humidity/temperature using environmental chambers.

- Multivariate Analysis: Apply PLS-SEM to model latent variables (e.g., "catalyst stability") and identify confounding factors .

- Meta-Analysis: Aggregate data from disparate studies using random-effects models to quantify heterogeneity .

Basic: What are the best practices for integrating this compound into green supply chain management (GSCM) research models?

Answer: Key practices involve:

- Stakeholder Mapping: Identify actors (suppliers, manufacturers) using surveys and semi-structured interviews.

- Indicator Selection: Adopt GSCM performance metrics from ISO 20400, such as "percentage of renewable inputs" and "waste-to-energy conversion rates."

- Bibliometric Analysis: Use tools like VOSviewer to map keyword co-occurrence (e.g., "this compound," "circular economy") in Scopus/Web of Science databases .

Advanced: How can computational models predict the biodegradation pathways of this compound in aquatic ecosystems?

Answer: Combine in silico and empirical methods:

- QSPR (Quantitative Structure-Property Relationship): Train models on existing biodegradation datasets using molecular descriptors (e.g., logP, topological surface area).

- Kinetic Modeling: Fit first-order decay equations to experimental half-life data.

- Validation: Cross-check predictions with microcosm studies simulating riverine environments .

Basic: What ethical considerations arise when using this compound in cross-disciplinary environmental research?

Answer: Ethical rigor requires:

- Transparency: Disclose synthesis protocols and waste management practices in publications.

- Bias Mitigation: Use double-blind peer review for studies involving industrial partnerships.

- Compliance: Adhere to reporting guidelines (e.g., CONSORT for lab experiments, STROBE for observational studies) .

Advanced: What strategies resolve the trade-off between this compound’s performance in high-efficiency applications and its environmental safety profile?

Answer: A systems-thinking approach is critical:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.